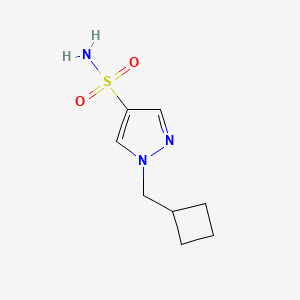
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide, also known as DTBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTBS is a sulfonamide-based compound that has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antiviral Potential
A study by Ş. Küçükgüzel et al. (2013) synthesized a series of sulfonamide derivatives, which included compounds structurally related to the one . These compounds exhibited significant anti-inflammatory, analgesic, and antioxidant activities. Interestingly, certain compounds showed modest inhibition of HCV NS5B RdRp activity, suggesting potential antiviral properties. Additionally, one compound demonstrated anticancer activity against human tumor cell lines, indicating its potential in cancer therapeutics (Ş. Küçükgüzel et al., 2013).
Textile Industry Applications
Research by H. Mohamed et al. (2020) explored the use of thiazole azodyes containing sulfonamide moiety, similar in structure to the chemical , for enhancing the UV protection and antimicrobial properties of cotton fabrics. This innovative application in the textile industry demonstrates the versatility of such compounds beyond medical uses (H. Mohamed et al., 2020).
Eigenschaften
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[2-(furan-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c19-24(20)12-2-1-10-18(24)15-3-5-16(6-4-15)25(21,22)17-9-7-14-8-11-23-13-14/h3-6,8,11,13,17H,1-2,7,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYKBAXFOOONRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2385878.png)


![thiophen-2-yl-(3-thiophen-2-yl-4H-indeno[1,2-c]pyrazol-1-yl)methanone](/img/structure/B2385882.png)


![N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide](/img/structure/B2385885.png)
![6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-3-carboxamide](/img/structure/B2385887.png)
![(2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B2385889.png)


![3-Methyl-6-[4-(7H-purin-6-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2385898.png)

